![molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5](/img/structure/B150823.png)
1H-Pyrrolo[2,3-B]pyridine-5-methanamine
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine-5-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential as a pharmacophore in the development of novel therapeutic agents.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization steps can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-B]pyridine-5-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Applications De Recherche Scientifique
Pharmacological Properties
1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of pharmacological activities:
- Anticancer Activity : These compounds have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. For instance, certain derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .
- Antiviral Effects : Recent studies have identified these compounds as potential antiviral agents targeting adaptor-associated kinase 1 (AAK1), which plays a critical role in the lifecycle of viruses such as dengue and Ebola. Optimized pyrrolo[2,3-b]pyridine analogues exhibited improved activity against these viruses in vitro .
- Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant properties, indicating their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems may contribute to this effect .
- Anti-inflammatory Properties : The anti-inflammatory activity of these compounds has been documented, making them candidates for treating conditions characterized by chronic inflammation .
Synthetic Routes
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine can be achieved through various methodologies:
- Cyclization Reactions : One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine framework. This method allows for the introduction of various substituents that can enhance biological activity.
- Functionalization Techniques : The introduction of functional groups at specific positions on the pyrrole or pyridine rings can lead to derivatives with improved potency and selectivity for biological targets. For example, methylation and nitration steps followed by Suzuki coupling have been effectively employed to synthesize complex derivatives .
Case Study 1: Inhibition of FGFRs
A study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives that selectively inhibited FGFR signaling pathways. Compound 4h was highlighted for its significant activity against breast cancer cell lines, showing an IC50 value of 7 nM against FGFR1. This compound also induced apoptosis in cancer cells and inhibited their migration and invasion capabilities .
Case Study 2: Antiviral Activity Against Dengue Virus
In another investigation, pyrrolo[2,3-b]pyridine derivatives were optimized for their ability to inhibit AAK1. The most promising compounds showed high affinity for AAK1 and demonstrated effective antiviral activity against dengue virus in human primary dendritic cells. These findings suggest that targeting AAK1 could be a viable strategy for developing broad-spectrum antiviral therapies .
Case Study 3: Neuroprotective Applications
Research has indicated that certain derivatives possess anticonvulsant properties, potentially offering therapeutic avenues for epilepsy and other seizure disorders. The mechanism appears to involve modulation of neurotransmitter release and receptor activity within the central nervous system .
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-B]pyridine-5-methanamine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: This compound has a carboxylic acid group instead of a methanamine group, which can alter its reactivity and biological activity.
Pyrrolo[1,2-A]pyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antifungal properties, due to variations in their ring structure. The uniqueness of this compound lies in its specific interactions with FGFRs and its potential therapeutic applications in cancer treatment.
Activité Biologique
1H-Pyrrolo[2,3-B]pyridine-5-methanamine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and biological activities. This compound primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₈H₉N₃, featuring a fused pyrrole and pyridine ring system with a methanamine group at the 5-position. This structural arrangement enhances its reactivity and biological potential.
This compound primarily targets FGFRs (FGFR1, FGFR2, and FGFR3). The inhibition of these receptors disrupts several downstream signaling pathways critical for tumor growth and progression:
- Cell Proliferation : Inhibition of FGFRs leads to reduced cell proliferation in various cancer cell lines.
- Apoptosis Induction : The compound has been shown to induce apoptosis in breast cancer cells (4T1 cell line) through mechanisms involving the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins.
- Migration and Invasion : Studies indicate that this compound significantly inhibits the migration and invasion capabilities of cancer cells, further supporting its potential as an anti-metastatic agent.
Biological Activity Data
Recent studies have quantitatively assessed the biological activity of this compound derivatives against FGFRs. Notably, compound 4h demonstrated potent inhibitory activity with IC50 values as follows:
FGFR Type | IC50 (nM) |
---|---|
FGFR1 | 7 |
FGFR2 | 9 |
FGFR3 | 25 |
FGFR4 | 712 |
These results highlight the selectivity and potency of certain derivatives in targeting FGFRs, making them promising candidates for cancer therapy .
Case Study 1: Breast Cancer
In vitro studies using the 4T1 breast cancer cell line demonstrated that treatment with this compound resulted in:
- Reduced Cell Viability : Significant inhibition of cell proliferation was observed.
- Apoptotic Effects : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and FGFRs, confirming its role as a competitive inhibitor .
Case Study 2: Acute Myeloid Leukemia (AML)
Another derivative derived from 1H-Pyrrolo[2,3-B]pyridine was evaluated for its efficacy against FLT3-ITD mutations in AML. The compound exhibited:
- Significant Antitumor Activity : It effectively inhibited FLT3 signaling pathways.
- Potential Lead Compound : This derivative serves as a promising lead for further development aimed at treating FLT3-mutated AML cases .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that this compound derivatives exhibit low toxicity profiles in non-cancerous cell lines. Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPKJJHSPMUFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477480 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-25-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267876-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.